molecular formula C18H9ClF2N4O2 B11199597 3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4(1H)-one

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4(1H)-one

Cat. No.: B11199597
M. Wt: 386.7 g/mol
InChI Key: GKIJQULBICAWBB-UHFFFAOYSA-N
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Description

3-[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE is a complex organic compound that features a unique combination of fluorine, chlorine, and oxadiazole moieties

Preparation Methods

The synthesis of 3-[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-chloro-4-fluorophenylhydrazine with 3-fluorobenzoyl chloride to form an intermediate, which is then cyclized with cyanogen bromide to yield the oxadiazole ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions using reagents like sodium methoxide.

    Cyclization: The formation of the oxadiazole ring is a key cyclization reaction in its synthesis.

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives and ring-closed products.

Scientific Research Applications

3-[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved include inhibition of tyrosinase, which is crucial in melanin synthesis .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 3-[3-(3-CHLORO-4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(3-FLUOROPHENYL)-1,4-DIHYDROPYRIDAZIN-4-ONE is unique due to its combination of oxadiazole and dihydropyridazinone rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H9ClF2N4O2

Molecular Weight

386.7 g/mol

IUPAC Name

3-[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)pyridazin-4-one

InChI

InChI=1S/C18H9ClF2N4O2/c19-13-8-10(4-5-14(13)21)17-22-18(27-24-17)16-15(26)6-7-25(23-16)12-3-1-2-11(20)9-12/h1-9H

InChI Key

GKIJQULBICAWBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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